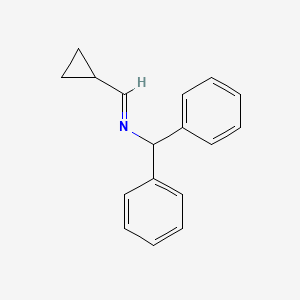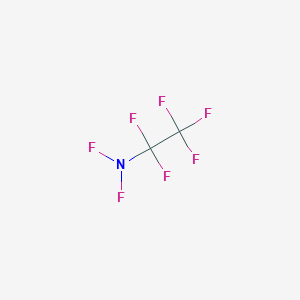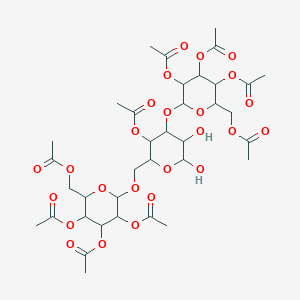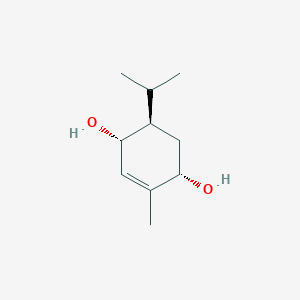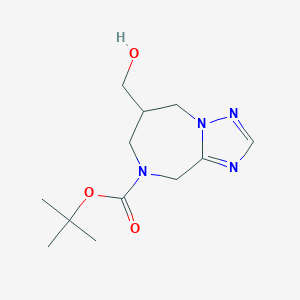
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of tetraaza-azulenes, which are characterized by their nitrogen-rich heterocyclic framework. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraaza-Azulene Core: The initial step involves the construction of the tetraaza-azulene core through cyclization reactions. This can be achieved using precursors such as diaminopyridines and aldehydes under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Reduced nitrogen-containing compounds
Substitution: Substituted tetraaza-azulene derivatives
Scientific Research Applications
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-pentaaza-azulene-7-carboxylic acid tert-butyl ester
Uniqueness
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester is unique due to its specific tetraaza-azulene core structure, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H20N4O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[1,5-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-4-9(7-17)5-16-10(6-15)13-8-14-16/h8-9,17H,4-7H2,1-3H3 |
InChI Key |
FCDLULDRRVQYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C(=NC=N2)C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohepta[f]indene](/img/structure/B14747578.png)


![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
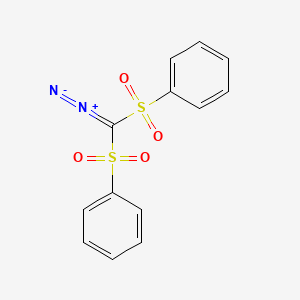
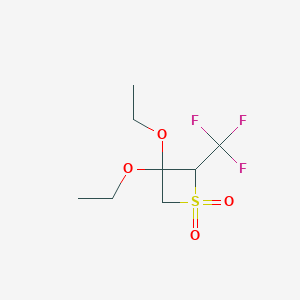
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
